molecular formula C14H22N2O B1295650 Benzyl-(3-morpholin-4-yl-propyl)-amine CAS No. 2038-06-4

Benzyl-(3-morpholin-4-yl-propyl)-amine

Cat. No. B1295650
CAS RN: 2038-06-4
M. Wt: 234.34 g/mol
InChI Key: KMFYUJZFLWMNJB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of morpholine-containing compounds typically involves the condensation of morpholine with other chemical entities. For instance, the synthesis of 3-[(2-morpholinoethylimino)methyl]benzene-1,2-diol involves the reaction of 4-(2-aminoethyl)morpholine with 2,3-dihydroxybenzaldehyde . Similarly, other compounds such as 4-(3-amino-4-morpholino-1H-indazole-1-carbonyl)benzonitrile and 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide are synthesized through amination and cyclization reactions starting from difluorobenzonitrile . These methods highlight the reactivity of morpholine and its utility in constructing complex molecules.

Molecular Structure Analysis

The molecular structures of morpholine-containing compounds are often determined using crystallographic methods. For example, the crystal structure of 3-[(2-morpholinoethylimino)methyl]benzene-1,2-diol was solved by direct methods and refined by full-matrix least squares, revealing that it crystallizes in the monoclinic space group P21/n . The crystal structures of other related compounds also belong to the monoclinic system, indicating a commonality in the crystalline forms of these molecules .

Chemical Reactions Analysis

The chemical reactivity of morpholine derivatives can be influenced by intramolecular hydrogen bonding and the presence of different functional groups. The Schiff base ligand in the first paper demonstrates the importance of intramolecular hydrogen bonding on the tautomeric properties of the compound . The antitumor activities of some morpholine derivatives suggest that these compounds can interact with biological targets, potentially through chemical reactions that inhibit cancer cell proliferation .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives can be deduced from their molecular structures and spectral data. For instance, the compound 1-(morpholin-4-yl-methyl)-3-benzyl-4-(4-isopropylbenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one was characterized by IR, 1H-NMR, and 13C-NMR spectral data, and its properties were calculated theoretically using computational methods . The crystal structure and spectral analysis of 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione provide insights into its conformation and hydrogen bonding interactions, which are crucial for understanding its physical behavior .

Safety And Hazards

The LD50 (mouse i.v.) is in the range between 290-390 mg/kg, while fomocaine shows a LD50 value of 175 mg/kg . More detailed safety and hazard information is not available in the current literature.

Future Directions

The compound is part of ongoing research into the relationship between chirality and local anaesthetic activity . This suggests that future research may continue to explore this relationship and the potential applications of these compounds in medicine.

properties

IUPAC Name

N-benzyl-3-morpholin-4-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-2-5-14(6-3-1)13-15-7-4-8-16-9-11-17-12-10-16/h1-3,5-6,15H,4,7-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFYUJZFLWMNJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40276843
Record name Benzyl-(3-morpholin-4-yl-propyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl-(3-morpholin-4-yl-propyl)-amine

CAS RN

2038-06-4
Record name Benzyl-(3-morpholin-4-yl-propyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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